2-Chloro-5-fluoro-6-nitroquinoline

Polyfluorinated quinoline synthesis Nitration chemistry Aminoquinoline precursors

Researchers requiring regioselective heteroaromatic functionalization often face limited access to polyfluorinated quinolines with defined mutagenicity profiles. 2-Chloro-5-fluoro-6-nitroquinoline (CAS 455955-32-5) directly addresses this gap. - Orthogonal handles: 2-Cl for SNAr/coupling, 6-NO2 for reduction to amine, 5-F as NMR probe. - Favorable toxicology: Ortho-fluoro/6-nitro arrangement shows minimal mutagenicity enhancement (0.6-1.7x) vs para-fluoro isomers (>24x). - Scalable route: Enhanced nitration susceptibility of the 2-chloro scaffold ensures reliable multi-gram supply.

Molecular Formula C9H4ClFN2O2
Molecular Weight 226.59 g/mol
Cat. No. B12974417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-6-nitroquinoline
Molecular FormulaC9H4ClFN2O2
Molecular Weight226.59 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=C(C=C2)[N+](=O)[O-])F)Cl
InChIInChI=1S/C9H4ClFN2O2/c10-8-4-1-5-6(12-8)2-3-7(9(5)11)13(14)15/h1-4H
InChIKeyUDKMRCGVBUTHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-6-nitroquinoline: Polyfunctional Quinoline Scaffold


2-Chloro-5-fluoro-6-nitroquinoline (CAS 455955-32-5) is a polyfunctionalized heteroaromatic building block featuring a 2-chloro substituent, a 5-fluoro group, and a 6-nitro group on the quinoline core . With a molecular formula of C9H4ClFN2O2 and a molecular weight of 226.59 g/mol, this compound presents three distinct reactive handles within a single scaffold: the 2-chloro group enables nucleophilic aromatic substitution and cross-coupling, the 5-fluoro substituent modulates electronic properties and metabolic stability, and the 6-nitro group serves as a precursor to amino functionality via reduction [1]. This substitution pattern is strategically significant because polyfluorinated 2-chloroquinolines undergo nitration more readily than quinolines lacking a substituent at position 2, enabling access to synthetic intermediates that are not available via alternative approaches [1].

Why 2-Chloro-5-fluoro-6-nitroquinoline Cannot Be Simply Replaced


Generic substitution among halogenated nitroquinolines is scientifically unsound because the precise regiochemistry of the fluoro, chloro, and nitro substituents fundamentally alters both synthetic accessibility and downstream molecular properties. Unlike the widely available 2-chloro-6-nitroquinoline (CAS 29969-57-1), which lacks the 5-fluoro substituent, 2-chloro-5-fluoro-6-nitroquinoline contains fluorine ortho to the nitro group—a spatial arrangement that, according to established structure-activity studies, does not significantly enhance mutagenic potency relative to parent non-fluorinated compounds (enhancement ratios of 0.6 to 1.7 for ortho-fluorinated nitroquinolines) [1]. This contrasts sharply with para-fluorinated nitroquinolines, which exhibit a 24-fold or greater increase in mutagenicity [1]. Furthermore, the synthetic advantage conferred by the 2-chloro substituent in polyfluorinated systems—namely enhanced susceptibility to nitration—cannot be assumed for alternative halogenation patterns or substitution sites [2]. Substituting a different analog would yield a compound with divergent reactivity, altered electronic properties, and potentially distinct toxicological profiles, undermining both synthetic efficiency and final product quality in pharmaceutical development pipelines.

2-Chloro-5-fluoro-6-nitroquinoline: Differentiation from Closest Analogs


Enhanced Nitration Efficiency Due to 2-Chloro Substituent

Polyfluorinated 2-chloroquinolines undergo nitration more readily than quinolines lacking a substituent at position 2, providing a direct synthetic advantage [1]. This class-level evidence applies to 2-chloro-5-fluoro-6-nitroquinoline, which bears the requisite 2-chloro substituent on a polyfluorinated quinoline framework. The presence of the 2-chloro group facilitates nitration in systems where positions 5 or 8 are unoccupied, enabling formation of nitro derivatives that are otherwise inaccessible. In contrast, polyfluorinated quinolines without the 2-chloro substituent exhibit markedly different nitration behavior: when positions 5 or 8 are occupied, nitro products are not detectable and the initial quinolines instead undergo oxidation [1].

Polyfluorinated quinoline synthesis Nitration chemistry Aminoquinoline precursors

Favorable Mutagenicity of Ortho-Fluoro Pattern

Fluorine substitution para to the nitro group in nitroquinolines markedly enhances mutagenicity (enhancement ratio of 24-fold or greater), whereas ortho-fluorinated derivatives show no significant increase (enhancement ratios ranging from 0.6 to 1.7) [1]. In 2-chloro-5-fluoro-6-nitroquinoline, the fluorine atom resides ortho to the 6-nitro group, placing it in a spatial orientation associated with minimal mutagenicity enhancement. This contrasts directly with regioisomers where fluorine occupies the para position relative to the nitro group, which exhibit dramatically elevated mutagenic potency [1].

Genotoxicity Mutagenicity structure-activity relationship Fluorine substitution effects

Regioselective Functionalization at Three Reactive Sites

2-Chloro-5-fluoro-6-nitroquinoline contains three chemically distinct reactive centers that can be addressed sequentially with appropriate reagents . The 2-chloro position is susceptible to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling); the 6-nitro group can be reduced to an amino group, which then serves as an additional functionalization handle; and the 5-fluoro substituent modulates electronic properties while remaining largely inert under many reaction conditions . In comparison, 2-chloro-6-nitroquinoline lacks the 5-fluoro substituent entirely, eliminating the electronic modulation and metabolic stabilization conferred by fluorine. 5-Fluoro-6-nitroquinoline (CAS not specified) lacks the 2-chloro leaving group, precluding nucleophilic substitution and cross-coupling at the 2-position. 2-Chloro-5-fluoroquinoline (CAS not specified) lacks the 6-nitro group, removing the capacity for reductive amination at the 6-position.

Regioselective synthesis Nucleophilic aromatic substitution Cross-coupling reactions

Nitro Reduction Route to Polyfluorinated Aminoquinolines

Skolyapova et al. (2018) proposed a method for reduction of polyfluorinated nitroquinolines to aminoquinolines that are not available via other approaches [1]. The study specifically demonstrated that polyfluorinated 2-chloroquinolines—a class to which 2-chloro-5-fluoro-6-nitroquinoline belongs—can be nitrated and subsequently reduced to yield polyfluorinated aminoquinolines that are synthetically inaccessible through direct amination or alternative functionalization strategies. This synthetic pathway is unavailable for quinolines that lack the 2-chloro substituent due to their inability to undergo efficient nitration under the same conditions [1].

Aminoquinoline synthesis Polyfluorinated heterocycles Nitro reduction methodology

Application Scenarios for 2-Chloro-5-fluoro-6-nitroquinoline


Synthesis of 5-Fluoro-6-Aminoquinoline Pharmacophores

2-Chloro-5-fluoro-6-nitroquinoline serves as an advanced intermediate for preparing 5-fluoro-6-aminoquinoline derivatives via reduction of the 6-nitro group [1]. The 2-chloro substituent enables efficient nitration during synthesis, a step that fails for polyfluorinated quinolines lacking the 2-substituent [1]. This application is particularly relevant for medicinal chemists developing kinase inhibitors, receptor modulators, or antimicrobial agents where the 6-aminoquinoline scaffold appears in multiple active pharmacophores. Following nitro reduction, the resulting 6-amino group can be further derivatized through acylation, sulfonylation, or reductive amination to generate diverse compound libraries for structure-activity relationship (SAR) studies.

Orthogonal Functionalization for Chemical Probes

The three orthogonal reactive sites on 2-chloro-5-fluoro-6-nitroquinoline enable sequential, regioselective functionalization [1]. Researchers can first exploit the 2-chloro position for nucleophilic substitution to introduce a first functional moiety (e.g., linker group), then reduce the 6-nitro group to a 6-amino group for a second attachment (e.g., fluorescent tag or biotin), while the 5-fluoro substituent remains inert and provides fluorine NMR spectroscopic handle capability. This orthogonal reactivity makes the compound suitable for constructing chemical biology probes, activity-based protein profiling (ABPP) reagents, or multifunctional small molecules for target identification studies. The favorable mutagenicity profile predicted for the ortho-fluoro orientation is also relevant for applications involving cellular assays where genotoxicity concerns must be minimized.

Scalable Synthesis of Fluorinated Quinoline Building Blocks

The enhanced nitration susceptibility of polyfluorinated 2-chloroquinolines [1] provides a scalable route to 2-chloro-5-fluoro-6-nitroquinoline that is more efficient than alternative approaches. For process chemists and CRO/CDMO operations, the ability to nitrate polyfluorinated 2-chloroquinolines under standard nitration conditions (HNO3/H2SO4 or NaNO3 in H2SO4) offers a reproducible, high-yielding pathway to this intermediate. The subsequent reduction to the corresponding 5-fluoro-6-aminoquinoline produces a versatile building block for further derivatization. The three distinct reactive sites also allow for convergent synthetic strategies that reduce the total number of steps and improve overall process mass intensity in multi-kilogram campaigns.

Fluorine Substitution Effects on Bioactivity and Genotoxicity

The ortho-fluoro/6-nitro arrangement in 2-chloro-5-fluoro-6-nitroquinoline provides a specific regioisomeric reference point for structure-activity relationship studies comparing ortho-, meta-, and para-fluorinated nitroquinoline derivatives. Based on established SAR data for nitroquinoline mutagenicity, ortho-fluorinated derivatives exhibit minimal enhancement of mutagenic potency (0.6- to 1.7-fold) compared to non-fluorinated parent compounds, in marked contrast to para-fluorinated analogs which show 24-fold or greater enhancement [1]. This compound therefore serves as a critical comparator in medicinal chemistry programs seeking to balance target potency with acceptable genotoxicity profiles, particularly for anti-infective or oncology applications where nitroaromatic pharmacophores remain prevalent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-fluoro-6-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.